4-(1-Methylpiperidin-4-yl)phenol hydrochloride
Description
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUXNRAXAPQZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization and Alkylation (Patent WO2006036874A1)
According to patent WO2006036874A1, the synthesis involves:
- Preparation of the Piperidine Core: Reacting a suitable precursor such as 4-hydroxyphenylacetonitrile with a piperidine derivative under catalytic conditions.
- N-Methylation: Using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to introduce the methyl group on the nitrogen.
- Phenol Introduction: The phenolic group is incorporated through nucleophilic aromatic substitution or via coupling reactions with phenol derivatives.
- Salt Formation: The free base is reacted with hydrochloric acid in an inert solvent (e.g., ethanol or methanol) to produce the hydrochloride salt, which is then isolated by filtration or crystallization.
Precursor + Methylating agent → N-Methylpiperidine derivative
N-Methylpiperidine + Phenol derivative → Target compound
Free base + HCl → Hydrochloride salt
Isolation: The salt is isolated by solvent removal and recrystallization, often using non-polar solvents like hexane or ethyl acetate to purify the crystalline hydrochloride.
Synthesis via Reductive Alkylation (Patent US10597363B2)
This method involves:
- Preparation of the Piperidine Intermediate: Starting from a precursor such as 4-piperidinone, which is reduced to the piperidine ring.
- Reductive Alkylation: The nitrogen atom is alkylated with formaldehyde or methylating agents, followed by reduction with sodium borohydride or similar reducing agents.
- Phenol Substitution: The phenol group is introduced through nucleophilic substitution or coupling reactions with phenol derivatives.
- Salt Formation: The free base is reacted with hydrochloric acid in a suitable solvent like ethanol or dichloromethane, precipitating the hydrochloride salt.
- Use of activating catalysts such as Lewis acids (e.g., zinc chloride) can facilitate ring formation.
- The reaction is monitored by TLC or NMR to determine completion.
Synthesis via Multi-step Organic Synthesis
Based on literature, a typical multi-step synthesis involves:
- Step 1: Synthesis of 4-hydroxyphenylacetonitrile or phenol derivatives.
- Step 2: Cyclization to form the piperidine ring, often via intramolecular nucleophilic substitution or ring-closing metathesis.
- Step 3: N-methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Step 4: Introduction of the phenol group via nucleophilic aromatic substitution or coupling.
- Step 5: Conversion to hydrochloride salt by treatment with gaseous or aqueous HCl.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Catalysts/Conditions | Salt Formation | Advantages |
|---|---|---|---|---|---|
| Patent WO2006036874A1 | Phenol derivatives, piperidine precursors | Cyclization, methylation, coupling | Lewis acids, reflux, organic solvents | HCl in ethanol | High yield, scalable |
| Patent US10597363B2 | 4-Piperidinone, phenol derivatives | Reductive alkylation, ring reduction | Sodium borohydride, acid catalysts | HCl in ethanol | Precise control over substitution |
| Organic synthesis | Phenol, halogenated intermediates | Nucleophilic substitution, cyclization | Basic/acidic conditions | Acidic workup | Versatile, adaptable |
Research Findings and Notes
- Reaction Monitoring: Several studies emphasize the importance of monitoring reaction progress via TLC, NMR, or online process analytics to optimize yield and purity.
- Isolation Techniques: Solvent removal, precipitation, or a combination are used to isolate the salt. Crystallization from solvents like ethanol, isopropanol, or non-polar solvents enhances purity.
- Catalysts: Lewis acids such as magnesium chloride, iron chloride, and boron trifluoride are effective in facilitating cyclization and substitution steps.
- Solvent Selection: Aprotic solvents like acetonitrile, dichloromethane, and ethers are preferred for their low salt solubility and reaction compatibility.
- Purification: Recrystallization and chromatography are standard for obtaining high-purity hydrochloride salts.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Neurological Disorders
This compound has been identified as a lead compound in the development of new pharmaceuticals targeting neurological disorders. Research indicates that it may interact with neurotransmitter systems, particularly opioid receptors, which are crucial for pain modulation and other physiological processes. Studies suggest that derivatives of piperidine compounds can exhibit both agonist and antagonist properties at these receptors, influencing their therapeutic potential.
Antimalarial Activity
Research has explored the efficacy of piperidine derivatives, including 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, in treating malaria. The emergence of resistance to traditional antimalarial drugs has prompted the search for novel compounds that can effectively combat the disease. Various synthetic piperidine derivatives have shown promise in this area.
Pharmacological Studies
Interaction Studies
Pharmacodynamics and pharmacokinetics studies are essential for understanding how this compound interacts with biological targets. These studies typically involve evaluating the compound's binding affinity to various receptors and its subsequent biological effects. The compound's ability to modulate receptor activity can inform its potential use in therapeutic applications.
Structural Comparisons
Understanding how this compound compares to similar compounds can provide insights into its unique properties and potential applications:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 3-(1-Methylpiperidin-4-yl)phenol | Similar piperidine structure; different phenolic position | May exhibit distinct receptor selectivity |
| 4-(Piperidin-4-yl)phenol | Lacks methyl substitution on piperidine | Potentially different pharmacological profile |
| N-Alkylated derivatives | Varies based on alkyl chain length | Altered lipophilicity and receptor binding properties |
These comparisons highlight the unique aspects of this compound, particularly its specific interactions with biological targets that may differ from those of its analogs.
Case Studies
Several case studies have demonstrated the therapeutic potential of this compound:
- Neuropharmacology : Investigations into its effects on pain modulation have shown promising results, indicating that it may serve as a basis for developing new analgesics.
- Cancer Research : Some studies have explored its role in inhibiting specific pathways involved in cancer progression, although more research is needed to establish its efficacy in this area .
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analysis
Core Piperidine Scaffold: All compounds share a piperidine ring, a nitrogen-containing heterocycle critical for binding to biological targets such as GPCRs or enzymes.
Substituent Variability: Phenol vs. Thiazole/Bromophenyl: The phenol group in the target compound contrasts with the thiazole ring in 4-(3-bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole HCl. The latter’s bromophenyl group may enhance π-π stacking in hydrophobic binding pockets, relevant in kinase inhibition . Trifluoroethylamine Modification: 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl introduces a trifluoroethyl group, which increases lipophilicity and metabolic stability compared to the parent phenol, a common strategy in drug design .
Its environmental impact remains unstudied . (4-Chlorophenyl)(4-piperidyl)methanone HCl: Classified as an irritant (Risk Phrase R36/37/38), emphasizing the need for protective handling compared to the discontinued target compound .
Pharmacological Implications
- Target Affinity: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl may enhance binding to histamine or serotonin receptors due to aromatic stacking, whereas the phenol group in the target compound could favor hydrogen bonding with polar residues .
- Synthetic Accessibility: The discontinued status of 4-(1-Methylpiperidin-4-yl)phenol HCl may reflect challenges in synthesis or purification compared to analogs like 4-(3-bromophenyl)-thiazole derivatives, which are commercially available .
Biological Activity
4-(1-Methylpiperidin-4-yl)phenol hydrochloride, a compound with the chemical formula C₁₁H₁₆ClN₁O and a molecular weight of 213.70 g/mol, is notable for its structural features that include a phenolic group and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy.
Chemical Structure and Properties
The compound's structure is characterized by:
- A piperidine ring , which is known for its role in various pharmacological activities.
- A phenolic group , which can influence the compound's interaction with biological targets.
Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, particularly opioid receptors. Piperidine derivatives are known to exhibit both agonist and antagonist properties at these receptors, influencing pain modulation and other physiological processes .
Table 1: Interaction with Opioid Receptors
| Compound | Receptor Affinity | Activity Type |
|---|---|---|
| 4-(1-Methylpiperidin-4-yl)phenol | μ-opioid receptor | Potential agonist/antagonist |
| Fentanyl derivatives | μ-opioid receptor | Agonist |
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds may induce apoptosis and exhibit better efficacy compared to standard chemotherapy agents like bleomycin .
Table 2: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Piperidine derivative A | FaDu hypopharyngeal tumor | Induces apoptosis |
| 4-(1-Methylpiperidin-4-yl)phenol | Various cell lines | Cytotoxicity |
The synthesis of this compound involves several methods that allow for the efficient production of this compound and its analogs . The mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions.
Case Studies
Several studies have highlighted the biological activities associated with piperidine derivatives:
- Neuropharmacology Study : A study investigating the interaction of piperidine derivatives with opioid receptors found that certain modifications could enhance receptor selectivity and potency .
- Cancer Therapy Research : Research on piperidine-based compounds demonstrated significant anticancer activity through mechanisms involving apoptosis induction in tumor cells .
- Comparative Analysis : A comparative study on various piperidine derivatives established that structural modifications could lead to distinct pharmacological profiles, impacting their therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and phenolic precursors. For example:
- Method : React 1-methylpiperidin-4-amine with a halogenated phenol derivative (e.g., 4-fluorophenol) under basic conditions (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile). Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl .
- Optimization : Adjust reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:phenol). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) improves yield and purity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidinyl group (δ ~2.5–3.5 ppm for N-methyl protons) and phenolic hydroxyl (δ ~5–6 ppm, broad singlet) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z corresponding to C₁₂H₁₇ClNO (calculated: 238.09) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O phenolic), and 2800 cm⁻¹ (N-CH₃) validate functional groups .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Procedure : Prepare saturated solutions in solvents (water, ethanol, DMSO) at 25°C. Shake for 24 hours, filter, and quantify solubility via gravimetry or HPLC.
- Results : Expected high solubility in polar solvents (water: ~50 mg/mL; ethanol: ~100 mg/mL) due to ionic hydrochloride salt formation. Low solubility in non-polar solvents (e.g., hexane) .
Advanced Research Questions
Q. What methodologies are recommended for validating purity and detecting trace impurities in batch synthesis?
- HPLC-UV/Vis : Use a C18 column with a mobile phase (e.g., 0.1% TFA in water:acetonitrile, 70:30). Monitor at 254 nm. Compare retention times with certified reference standards .
- LC-MS/MS : Detect impurities <0.1% by mass accuracy and fragmentation. Common impurities include unreacted precursors (e.g., residual 1-methylpiperidine) or oxidation byproducts .
- Challenge : Differentiate isomeric byproducts (e.g., positional isomers of methylpiperidinyl groups) using chiral columns or 2D NMR .
Q. How can researchers resolve contradictory data in literature regarding the compound’s stability under varying pH conditions?
- Approach : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life).
- Findings : The compound is stable in acidic conditions (pH 3–6) but degrades in alkaline media (pH >8) via hydrolysis of the piperidinyl-phenol bond. Contradictions may arise from differences in buffer systems or storage temperatures .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Radioligand Binding Assays : Use tritiated or fluorescently labeled derivatives to measure affinity (Kd) for receptors (e.g., serotonin or dopamine receptors).
- Molecular Dynamics Simulations : Model docking interactions between the phenol group and receptor active sites (e.g., hydrogen bonding with Tyr residues) .
- Challenge : Differentiate nonspecific binding using competitive antagonists (e.g., ketanserin for 5-HT₂ receptors) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Modifications : Synthesize analogs with substitutions on the phenol ring (e.g., halogens, methyl groups) or piperidine nitrogen (e.g., bulkier alkyl groups).
- Evaluation : Test analogs in functional assays (e.g., cAMP inhibition for GPCR activity). Key SAR findings may reveal that electron-withdrawing groups on the phenol enhance receptor affinity .
Q. What protocols ensure proper storage and long-term stability of the compound for reproducible research?
- Storage : Store as a lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use anhydrous DMSO (stable for 6 months at -80°C) .
- Stability Monitoring : Perform quarterly HPLC analyses to detect degradation (e.g., oxidation of the phenol to quinone) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
